molecular formula C10H11ClF3NO B3115266 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2089378-62-9

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B3115266
CAS No.: 2089378-62-9
M. Wt: 253.65
InChI Key: XVVOVEJDWGMYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Trifluoromethoxy)phenylhydrazine hydrochloride” is an organic compound and a building block used in chemical synthesis . It appears as a white to light brown powder .


Molecular Structure Analysis

The molecular formula for “4-(Trifluoromethoxy)phenylhydrazine hydrochloride” is C7H8ClF3N2O . The InChI Key is KQXZVSQCMVKMBK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“4-(Trifluoromethoxy)phenylhydrazine hydrochloride” is a white to light brown powder . It is soluble in water .

Scientific Research Applications

Synthesis and Structural Studies

  • 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride and related compounds are often synthesized for their potential in biological activities. For instance, a study reported the synthesis of a similar compound, 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide, highlighting its effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017).

Biological and Pharmaceutical Applications

  • The compound’s variants have shown promising applications in the field of medicinal chemistry. For example, research into the synthesis of transannular- and spiro-substituted cyclotriphosphazenes, which include similar trifluoromethoxy groups, suggests potential utility in developing novel pharmaceuticals (Allcock et al., 1992).

Catalytic Properties

  • Some derivatives of this compound are used as catalysts in chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid, a compound with a similar trifluoromethoxy functional group, has been used effectively as a catalyst for dehydrative amidation between carboxylic acids and amines (Wang et al., 2018).

Material Science and Organic Synthesis

  • This compound and its derivatives also find use in organic synthesis and material science. A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) has been reported, demonstrating its versatility as a synthetic building block for new pharmaceuticals and materials (Feng & Ngai, 2016).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

As for future directions, while specific information for “4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride” is not available, trifluoromethoxy compounds are being explored for their potential in the development of new pharmaceutical and agrochemical products .

Properties

IUPAC Name

4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14;/h1-3,8H,4-5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVOVEJDWGMYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 4
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 5
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 6
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.